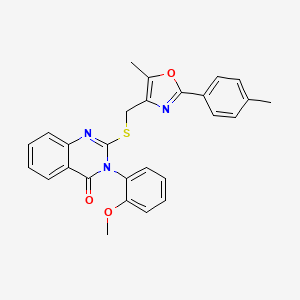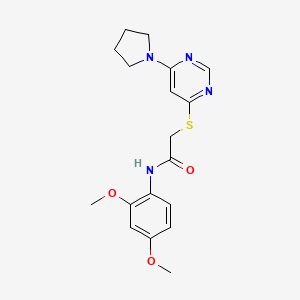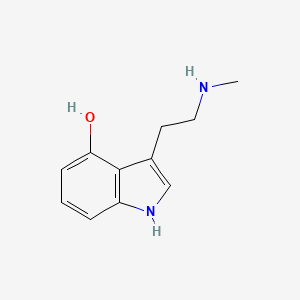
Norpsilocin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: Se utiliza para estudiar la relación estructura-actividad de los derivados de la triptamina.
Biología: Investigado por su interacción con los receptores de serotonina.
Medicina: Posibles aplicaciones terapéuticas en la salud mental, aunque se necesita más investigación.
Industria: Uso potencial en el desarrollo de nuevos compuestos psicodélicos
Mecanismo De Acción
La norpsilocina ejerce sus efectos principalmente a través de su acción como un agonista casi completo del receptor 5-HT2A . Este receptor está asociado con los efectos psicodélicos de compuestos como la psilocina. Los objetivos moleculares exactos y las vías involucradas todavía se están estudiando, pero se sabe que interactúa con los receptores de serotonina en el cerebro .
Compuestos similares:
Psilocina: La norpsilocina es más potente que la psilocina en el receptor 5-HT2A.
Baeocistina: Se hipotetiza que la norpsilocina es un metabolito desfosforilado de la baeocistina.
Aeruginascina: Otro derivado de la triptamina que se encuentra en los hongos mágicos.
Singularidad: La norpsilocina es única debido a su mayor potencia en el receptor 5-HT2A en comparación con la psilocina y su potencial como un metabolito desfosforilado de la baeocistina .
Direcciones Futuras
Future research could focus on the psychedelic-like activity of Norpsilocin analogues . Extending the N-methyl group of this compound by a single methyl group, to give the corresponding secondary N-ethyl analogue (4-HO-NET), was sufficient to produce psilocin-like activity . This suggests that modifications to the N-methyl group could lead to new compounds with similar psychedelic properties .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de norpsilocina implica varios pasos:
Síntesis del cloruro de acilo: Se logra a partir de 4-acetoxiindol y cloruro de oxalilo.
Reacción con N-bencilmetilamina o dibencilamina: Esto produce las cetoamidas deseadas.
Reducción de cetoamidas: Utilizando hidruro de aluminio y litio en tetrahidrofurano y 2-metiltetrahidrofurano.
Fosforilación: Utilizando hidruro de sodio, tetrahidrofurano y cloruro de o-xililenil fosforilo.
Hidrogenólisis catalítica: Utilizando paladio sobre carbono o un catalizador de hidróxido de paladio.
Métodos de producción industrial: La producción industrial de norpsilocina todavía se encuentra en sus primeras etapas, principalmente debido a su reciente descubrimiento y la complejidad de su síntesis. Los métodos actuales se centran en la producción a escala de laboratorio, con investigación en curso para optimizar y ampliar el proceso .
Tipos de reacciones:
Oxidación: La norpsilocina puede sufrir reacciones de oxidación, aunque las condiciones y los reactivos específicos para estas reacciones todavía están bajo investigación.
Reducción: La reducción de norpsilocina implica el uso de hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo indol, aunque los estudios detallados son limitados.
Reactivos y condiciones comunes:
Oxidación: Los reactivos y las condiciones específicos todavía se están estudiando.
Reducción: Hidruro de aluminio y litio en tetrahidrofurano.
Sustitución: Las condiciones varían según la reacción de sustitución específica.
Productos principales: Los productos principales formados a partir de estas reacciones aún se encuentran bajo investigación, con una investigación en curso para identificarlos y caracterizarlos.
Comparación Con Compuestos Similares
Psilocin: Norpsilocin is more potent than psilocin at the 5-HT2A receptor.
Baeocystin: This compound is hypothesized to be a dephosphorylated metabolite of baeocystin.
Aeruginascin: Another tryptamine derivative found in magic mushrooms.
Uniqueness: this compound is unique due to its higher potency at the 5-HT2A receptor compared to psilocin and its potential as a dephosphorylated metabolite of baeocystin .
Propiedades
IUPAC Name |
3-[2-(methylamino)ethyl]-1H-indol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9/h2-4,7,12-14H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJOWJUQGYWRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336988 | |
| Record name | Norpsilocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28363-70-4 | |
| Record name | Norpsilocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norpsilocin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL6QDJ5TMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Norpsilocin and how does it differ from Psilocin?
A: this compound (4-hydroxy-N-methyltryptamine) is a tryptamine alkaloid found in psilocybin-containing mushrooms. It is structurally very similar to psilocin, the primary psychoactive metabolite of psilocybin. The key difference lies in the presence of a secondary methylamine group in this compound, while psilocin has a tertiary dimethylamine group. This seemingly minor structural difference significantly impacts their effects in vivo [, ].
Q2: How does this compound interact with the serotonin 2A receptor?
A: this compound acts as a potent agonist at the serotonin 2A receptor (5-HT2A) in vitro []. This means it binds to the receptor and activates it, mimicking the effects of serotonin at this specific receptor subtype.
Q3: Does this compound produce the same psychedelic effects as Psilocin?
A: While this compound shows potent activity at the 5-HT2A receptor in vitro, it is devoid of psychedelic-like effects in vivo, unlike psilocin []. Research suggests this discrepancy arises from differences in their central nervous system (CNS) bioavailability, likely due to the reduced lipophilicity of this compound compared to psilocin [, ].
Q4: What are the metabolic pathways of this compound?
A: While detailed metabolic studies specifically on this compound are limited, research suggests that it might be a metabolite of psilocin through the action of CYP2D6 enzyme []. This finding highlights the complex metabolic interplay between various tryptamine derivatives found in psilocybin-containing mushrooms.
Q5: Are there any known applications for this compound or its derivatives?
A: Currently, this compound and its derivatives are primarily research chemicals used to explore the structure-activity relationships of tryptamine compounds and their interactions with various CNS targets. While their therapeutic potential remains to be fully elucidated, understanding their pharmacological profiles contributes to the broader investigation of psychedelic compounds for potential therapeutic applications [, ].
Q6: What is the significance of studying this compound in the context of psychedelic research?
A: this compound serves as a crucial molecule for understanding the subtle structure-activity relationships governing the psychedelic effects of tryptamines. By studying how modifications to its structure impact its pharmacological activity and CNS penetration, researchers can gain valuable insights into the design and development of potentially safer and more effective psychedelic-inspired therapeutics [, , ]. Additionally, investigating its metabolic pathways and interactions with other CNS targets can shed light on the complex pharmacological interplay within this class of compounds [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2860508.png)



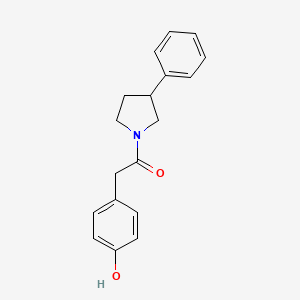

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2860521.png)
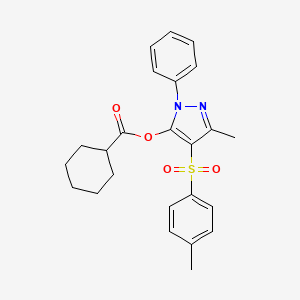
![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2860524.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2860525.png)
